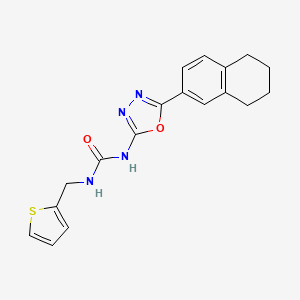
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a phenylethanesulfonyl group and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group can be introduced via sulfonylation reactions using phenylethanesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the alkyne group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of sulfonyl and alkyne groups on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The phenylethanesulfonyl group can form strong interactions with active sites, while the prop-2-yn-1-yl group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both the phenylethanesulfonyl and prop-2-yn-1-yl groups on a piperazine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(2-phenylethylsulfonyl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-9-16-10-12-17(13-11-16)20(18,19)14-8-15-6-4-3-5-7-15/h1,3-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIYRKOFLHUQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)

![N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2903242.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2903244.png)

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)

